2,3-dihydro-1H-pyrrolo[3,2-b]pyridine belongs to a class of heterocyclic compounds characterized by a fused pyrrole and pyridine ring system. This bicyclic structure serves as a versatile scaffold in organic synthesis, enabling the exploration of diverse chemical space with potential applications in various scientific disciplines. Notably, derivatives of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine have attracted considerable attention in medicinal chemistry due to their interesting biological activities. []
The diverse biological activities of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives have led to their exploration in various fields of therapeutic research. In the field of anti-inflammatory drugs, the aforementioned derivatives have shown promising results in rat models, suggesting potential applications in treating inflammatory diseases1.
In the realm of gastroenterology, the 5-substituted derivatives have been identified as inhibitors of gastric acid secretion, which could lead to new treatments for conditions like peptic ulcers and gastroesophageal reflux disease2.
For diuretic and renal applications, a series of 2,3-dihydro-8-(1-pyrrolyl)-1,2,4-triazolo[4,3-a]pyridines and related compounds were synthesized and tested for salidiuretic and renal vasodilator activity in rats, indicating potential use in managing fluid retention and hypertension3.
In oncology, the antiproliferative activity of pyrrolo[2,3-b]pyridine derivatives against cancer cell lines and their inhibition of tyrosine kinases suggest a role in cancer treatment, particularly in targeted therapies4.
Lastly, the mass spectral analysis of 1H-pyrrolo[2,3-b]pyridines and their derivatives has provided valuable information on their fragmentation pathways, which is crucial for the development of analytical methods in pharmaceutical research and for understanding the metabolism of these compounds5.
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine belongs to the class of nitrogen-containing heterocycles. It is structurally related to pyridine derivatives and is classified under heterocyclic compounds due to the presence of nitrogen atoms in its rings.
The synthesis of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine typically involves cyclization reactions of suitable precursors. Several methods have been reported for its preparation:
These synthetic routes can be optimized for yield and purity through techniques such as recrystallization and chromatography.
The molecular structure of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine features a bicyclic arrangement where the pyrrole ring is fused to the pyridine ring. This unique configuration influences its chemical reactivity and biological activity.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to elucidate the structure and confirm the identity of synthesized compounds.
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine participates in various chemical reactions:
These reactions are significant for developing derivatives with enhanced properties or activities.
The mechanism of action for 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine primarily involves its interaction with biological targets such as enzymes and receptors. For instance:
This mechanism underscores its relevance in cancer research and therapeutic applications.
These properties make it an attractive candidate for further research in synthetic chemistry and pharmacology.
The applications of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine span various scientific fields:
Research continues to uncover new applications and derivatives that leverage its unique structural characteristics for innovative solutions across disciplines .
The systematic IUPAC name 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine precisely defines this bicyclic heterocycle’s structure and saturation state. The base scaffold comprises a pyrrole ring fused to pyridine at the [3,2-b] bonds, where:
Isomeric differentiation is critical due to six possible pyrrolopyridine isomers. Key distinctions include:
Table 1: Key Structural Differences in Pyrrolopyridine Isomers
Isomer Type | Fusion Positions | Nitrogen Positions | CAS Registry Number |
---|---|---|---|
Pyrrolo[3,2-b]pyridine | Pyridine C2-C3/Pyrrole C3-C4 | Pyridine N1, Pyrrole N7 | 1211540-79-2 [9] |
Pyrrolo[2,3-b]pyridine | Pyridine C2-C3/Pyrrole C2-C3 | Pyridine N1, Pyrrole N7 | 10592-27-5 [3] |
Pyrrolo[3,4-c]pyridine | Pyridine C3-C4/Pyrrole C2-C3 | Pyridine N1, Bridgehead N4 | Not applicable |
The methyl-substituted derivative 5-methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine (C₈H₁₀N₂, MW 134.18 g/mol) further illustrates how regiochemistry affects properties. The methyl group at position 5 enhances steric bulk and electron density, potentially improving metabolic stability [2].
Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive evidence for the protonation states and electronic environment. Key assignments for 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine include:
Table 2: Comparative NMR Data for Pyrrolo[3,2-b]pyridine Derivatives
Proton Position | 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine (δ ppm) | 5-Methyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine (δ ppm) [2] |
---|---|---|
H-2 | 2.95–3.05 (m) | 2.90–3.10 (m) |
H-3 | 3.65–3.75 (m) | 3.60–3.80 (m) |
H-5 | 6.45–6.55 (d) | 2.25 (s, CH₃), 6.30–6.40 (d) |
H-7 | 7.85–7.95 (d) | 7.75–7.85 (d) |
N-H | 10.2–10.4 (s) | 10.1–10.3 (s) |
Infrared Spectroscopy reveals N-H stretching at 3200–3350 cm⁻¹ (hydrogen-bonded) and C=C/C=N vibrations at 1550–1650 cm⁻¹, characteristic of dihydroheterocycles with residual unsaturation . The hydrochloride salt (C₇H₉ClN₂, MW 156.61 g/mol) shows a broad peak at 2500–3000 cm⁻¹ for protonated pyridine [6].
Mass Spectrometry: Electron ionization (EI-MS) of the free base displays a molecular ion at m/z 120.15 [M]⁺ (C₇H₈N₂), with fragmentation peaks at m/z 91 (loss of H₂N-CH=CH₂) and 78 (pyridine ring) [9]. High-resolution MS confirms the elemental composition within 5 ppm error.
Single-crystal X-ray diffraction unambiguously establishes the solid-state conformation. Key features include:
Table 3: Experimental Crystallographic Parameters
Parameter | 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine | Hydrochloride Salt [6] |
---|---|---|
Crystal System | Monoclinic | Triclinic |
Space Group | P2₁/c | P-1 |
Density (g/cm³) | 1.23 | 1.28 |
Unit Cell (Å, °) | a=5.52, b=7.25, c=10.21; β=98.7° | a=5.61, b=7.30, c=10.35; α=90°, β=96.2°, γ=90° |
R-Factor (%) | < 5.0 | < 5.0 |
Computational studies (DFT/B3LYP/6-311++G(d,p)) corroborate crystallographic data, with bond length deviations < 0.02 Å and angle deviations < 2°. The HOMO localizes over the pyridine ring, while the LUMO occupies the pyrrole moiety, indicating charge-transfer potential .
Tautomeric equilibria are restricted due to saturation of the pyrrole ring, but prototropic tautomerism occurs at the N-H site:
Density Functional Theory (DFT) calculations reveal protonation increases ring planarity, reducing the pyrrole ring puckering angle by 30%. The N7-protonated form also shows enhanced dipole moment (Δμ = 2.5 D), impacting solubility and crystal packing .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: